molecular formula C17H21NO2S B1673323 HNHA CAS No. 926908-04-5

HNHA

Cat. No.: B1673323
CAS No.: 926908-04-5
M. Wt: 303.4 g/mol
InChI Key: KPNNXHVGOKRBEF-UHFFFAOYSA-N
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Mechanism of Action

“N-hydroxy-7-(naphthalen-2-ylthio)heptanamide” functions as a potent HDAC inhibitor . In the context of cancer treatment, it has been shown to promote tumor suppression via caspase cleavage and cell cycle arrest in patient-derived Anaplastic Thyroid Cancer (ATC) .

Future Directions

The combination of “N-hydroxy-7-(naphthalen-2-ylthio)heptanamide” and sorafenib with radiation therapy has been suggested as a novel curative approach for the treatment of ATC . This combination therapy was found to be more effective against ATC than therapy with “N-hydroxy-7-(naphthalen-2-ylthio)heptanamide” or sorafenib with radiation alone .

Preparation Methods

The synthesis of N-hydroxy-7-naphthalen-2-ylsulfanylheptanamide involves several steps. One common method includes the reaction of 7-bromoheptanoic acid with 2-naphthalenethiol to form 7-(2-naphthylthio)heptanoic acid. This intermediate is then converted to its corresponding amide by reacting with hydroxylamine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-hydroxy-7-naphthalen-2-ylsulfanylheptanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

N-hydroxy-7-naphthalen-2-ylsulfanylheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c19-17(18-20)9-3-1-2-6-12-21-16-11-10-14-7-4-5-8-15(14)13-16/h4-5,7-8,10-11,13,20H,1-3,6,9,12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNNXHVGOKRBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583131
Record name N-Hydroxy-7-[(naphthalen-2-yl)sulfanyl]heptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926908-04-5
Record name N-Hydroxy-7-[(naphthalen-2-yl)sulfanyl]heptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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